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Compound of Interest

Compound Name: YM-430

Cat. No.: B15616335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific

proteins or other antigens within cells and tissues. This is achieved by using antibodies that are

chemically conjugated to fluorescent dyes. Alexa Fluor 430 is a bright and photostable green-

fluorescing dye that can be excited by the 405 nm violet laser, making it a suitable choice for

multicolor imaging experiments. These application notes provide detailed protocols for using

antibodies conjugated to Alexa Fluor 430 for the immunofluorescent staining of cultured cells

and tissue sections.
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Property Value

Excitation Wavelength (Max) 431 nm

Emission Wavelength (Max) 541 nm

Recommended Laser Line 405 nm

Quantum Yield ~0.54

Molar Extinction Coefficient ~22,000 cm⁻¹M⁻¹

Experimental Protocols
I. Staining of Cultured Adherent Cells
This protocol provides a general guideline for the immunofluorescent staining of adherent cells

grown on coverslips or in chamber slides.

A. Cell Preparation

Seed cells onto sterile glass coverslips or chamber slides in a petri dish or multi-well plate.

Culture the cells overnight at 37°C in a humidified CO₂ incubator to allow them to adhere and

grow to the desired confluency.

B. Fixation

Carefully remove the culture medium.

Wash the cells gently with 1X Phosphate Buffered Saline (PBS).

Fix the cells by adding a freshly prepared fixation solution. Common fixatives include:

4% Paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[1]

Ice-cold Methanol for 5 minutes at -10°C.[2]

Cold Acetone for 2 minutes at -20°C.[2]
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Wash the cells three times with 1X PBS for 5 minutes each.

C. Permeabilization (if required)

Permeabilization is necessary when staining for intracellular antigens.

Incubate the fixed cells with a permeabilization buffer, such as 0.1-0.5% Triton X-100 in PBS,

for 10-15 minutes at room temperature.[1][3]

Wash the cells three times with 1X PBS for 5 minutes each.

D. Blocking

To prevent non-specific antibody binding, incubate the cells in a blocking buffer for 1 hour at

room temperature.[4] A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or

10% normal serum from the same species as the secondary antibody in 1X PBS with 0.1%

Triton X-100.[2][5]

E. Antibody Incubation

Primary Antibody: Dilute the primary antibody to its optimal concentration in the blocking

buffer. Remove the blocking buffer from the cells and add the diluted primary antibody.

Incubate for 1 hour at room temperature or overnight at 4°C.[1][2]

Wash the cells three times with 1X PBS for 5 minutes each.

Secondary Antibody (Indirect Staining): If using an unconjugated primary antibody, dilute the

Alexa Fluor 430-conjugated secondary antibody in the blocking buffer. Incubate the cells with

the secondary antibody for 1 hour at room temperature, protected from light.[1][3]

Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

F. Counterstaining and Mounting

(Optional) To visualize the cell nuclei, incubate the cells with a nuclear counterstain such as

DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

Wash the cells twice with 1X PBS.
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Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Seal the edges of the coverslip with nail polish to prevent drying.

Store the slides at 4°C in the dark until imaging.

II. Staining of Suspension Cells
Harvest and count the cells. Aliquot 0.1–0.5 x 10⁶ cells per tube.[3]

Wash the cells by centrifuging at a low speed and resuspending the pellet in 1X PBS.

Proceed with the fixation, permeabilization, blocking, and antibody incubation steps as

described for adherent cells, with centrifugation and resuspension steps between each

solution change.

III. Staining of Tissue Sections
A. Frozen Tissue Sections

Cut 4-10 micron thick sections using a cryostat and adhere them to charged microscope

slides.[2]

Air dry the sections and then fix them in cold acetone or methanol for 10 minutes.[2]

Wash the sections three times in 1X PBS.

Proceed with the blocking and antibody incubation steps as outlined for cultured cells.

B. Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

Deparaffinization and Rehydration:

Incubate slides in Xylene: 3 changes for 5 minutes each.[5]

100% Ethanol: 2 changes for 2 minutes each.[5]

95% Ethanol: 1 change for 2 minutes.[5]
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80% Ethanol: 1 change for 2 minutes.[5]

70% Ethanol: 1 change for 2 minutes.[5]

Rinse in deionized water.

Antigen Retrieval: For many antigens, an antigen retrieval step is necessary to unmask the

epitope. A common method is heat-induced epitope retrieval (HIER) by boiling the slides in a

citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.[2]

Allow the slides to cool to room temperature.

Wash the sections in 1X PBS.

Proceed with the blocking and antibody incubation steps as described for cultured cells.

Quantitative Data Summary
Parameter

Recommended Starting
Dilution/Concentration

Primary Antibody 1:100 - 1:1000 (optimize for each antibody)

Alexa Fluor 430 Secondary Antibody 1:500 - 1:2000 (optimize for each antibody)[3]

Cell Seeding Density (Chamber Slide)
1 x 10⁴ - 10 x 10⁴ cells/well (depending on well

size)[1]

Fixation Time (4% PFA) 10 - 20 minutes[1]

Permeabilization Time (0.1% Triton X-100) 10 - 15 minutes

Blocking Time 1 hour

Primary Antibody Incubation 1 hour at RT or overnight at 4°C

Secondary Antibody Incubation 1 hour at RT
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Caption: Indirect Immunofluorescence Staining Workflow.
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Caption: Simplified TNF Signaling Pathway via NF-κB.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15616335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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